Ethyl-d5-methylamine
Description
Ethyl-d5-methylamine (C₃H₄D₅N; CAS RN 1219804-73-5) is a deuterated derivative of ethylmethylamine, where five hydrogen atoms are replaced by deuterium isotopes. This compound is synthesized for applications requiring isotopic labeling, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and kinetic studies, where tracking molecular behavior with minimal interference from protonated analogs is critical . Its molecular weight (64.14 g/mol) is higher than its non-deuterated counterpart (ethylmethylamine, ~59.11 g/mol) due to the isotopic substitution . This compound is commercially available at 98 atom% deuterium purity, emphasizing its role in high-precision research .
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterio-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWAQLJGPBVORC-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-d5-methylamine can be synthesized through the alkylation of deuterated ethylamine with methyl iodide. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl-d5-methylamine can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are commonly employed.
Major Products:
Oxidation: Formation of amides or nitriles.
Reduction: Formation of simpler amines or hydrocarbons.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Ethyl-d5-methylamine is extensively used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used to study reaction mechanisms and kinetics by tracking the deuterium atoms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts, where isotopic labeling helps in understanding the reaction pathways.
Mechanism of Action
The mechanism of action of ethyl-d5-methylamine involves its interaction with various molecular targets. The deuterium atoms in the compound provide a unique way to study these interactions without altering the chemical properties significantly. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, where the compound acts as a nucleophile or an electron donor/acceptor.
Comparison with Similar Compounds
Key Observations :
- Isotopic Labeling : this compound and Ethan-d5-amine serve as deuterated analogs but differ in carbon chain length and deuterium placement .
- Reactivity : this compound’s deuterium substitution may slightly alter reaction kinetics compared to ethylmethylamine, as seen in studies of deuterium isotope effects .
- Thermodynamics : Group contribution methods, as applied to dimethylamine, suggest that secondary amines require tailored parameters for enthalpy calculations, which may extend to deuterated variants .
Analytical Methods
- Chromatography : Ethyleneamines like triethylenetetramine (TETA) are analyzed using DB-5 columns and flame ionization detectors, whereas deuterated amines may require adjusted retention times due to higher molecular weights .
- Spectroscopy: Deuterated compounds like this compound enhance signal resolution in NMR by reducing proton noise .
Biological Activity
Ethyl-d5-methylamine, a deuterated derivative of ethyl methylamine, has garnered interest in various fields, particularly in pharmacology and biochemistry. This compound serves as a valuable tool in metabolic studies due to its isotopic labeling, which allows for the tracking of metabolic pathways and the investigation of biological interactions.
This compound is characterized by its chemical formula and a molecular weight of approximately 73.14 g/mol. The deuterated form enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling more accurate detection and quantification in complex biological matrices.
Synthesis Methods
The synthesis of this compound typically involves the methylation of ethylamine using deuterated methyl iodide or other deuterated methylating agents under controlled conditions. This process can be optimized through various reaction parameters to achieve high yields and purity .
Biological Activity
Pharmacological Applications
this compound is primarily studied for its role in pharmacological contexts. Its isotopic labeling aids in understanding drug metabolism and pharmacokinetics, especially in studies involving neurotransmitter systems.
- Neurotransmitter Modulation : Research indicates that compounds similar to this compound may influence neurotransmitter levels, particularly in cholinergic systems. For instance, studies have shown that derivatives can act as acetylcholinesterase inhibitors, enhancing cholinergic transmission, which is crucial for cognitive function .
- Metabolic Tracking : The use of this compound as a tracer in metabolic studies allows researchers to elucidate metabolic pathways involving amines. Its incorporation into biological systems can help map out the dynamics of amine metabolism and the effects on physiological processes .
- Potential Therapeutic Effects : Preliminary investigations suggest that this compound might exhibit antioxidant properties, potentially contributing to neuroprotection against oxidative stress-related damage. Such properties are particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
Case Studies
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of compounds related to this compound on neuronal cell lines subjected to oxidative stress. The results demonstrated a significant reduction in cell death and an increase in cell viability when treated with these compounds, suggesting potential therapeutic applications in neurodegenerative disorders .
Case Study 2: Metabolic Pathway Elucidation
Another study utilized this compound as a tracer to investigate the metabolic pathways involved in the degradation of neurotransmitters. By employing NMR spectroscopy, researchers were able to trace the incorporation of deuterated atoms into metabolic products, providing insights into the dynamics of amine metabolism in vivo .
Data Tables
Q & A
Basic Research Questions
Q. How can researchers verify the isotopic purity of Ethyl-d5-methylamine (C₃H₄D₅N) during synthesis and characterization?
- Methodology : Isotopic purity (98 atom% D) must be confirmed using nuclear magnetic resonance (¹H and ²H NMR) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR should show near-complete suppression of proton signals in deuterated positions, while ²H NMR quantifies residual protons. HRMS data should align with the theoretical molecular weight (64.14 g/mol) and isotopic distribution patterns .
- Experimental Design : Include internal standards (e.g., undeterated analogs) for comparative analysis. Document solvent selection (e.g., deuterated solvents) to avoid interference.
Q. What protocols ensure reproducibility in synthesizing this compound for kinetic isotope effect (KIE) studies?
- Methodology : Follow strict anhydrous conditions and inert atmospheres (e.g., nitrogen/argon) to prevent isotopic exchange. Use catalytic deuteration methods (e.g., Pd/C with D₂ gas) or Grignard reactions with deuterated reagents. Validate each step via thin-layer chromatography (TLC) and intermediate characterization .
- Data Reporting : Provide detailed reaction parameters (temperature, pressure, time) in supplementary materials, adhering to journal guidelines for compound preparation .
Q. How should researchers address challenges in stabilizing this compound during storage for long-term studies?
- Methodology : Store at 0–6°C in airtight, light-resistant containers with desiccants to minimize hydrolysis or isotopic exchange. Regularly test stability via gas chromatography (GC) or liquid chromatography–mass spectrometry (LC-MS) to detect degradation products .
Advanced Research Questions
Q. What experimental designs are optimal for quantifying deuterium isotope effects in reaction mechanisms using this compound?
- Methodology : Conduct parallel reactions with this compound and its non-deuterated counterpart under identical conditions. Measure rate constants (k_H/k_D) using stopped-flow spectroscopy or time-resolved sampling. Use computational tools (e.g., DFT calculations) to correlate experimental KIE values with transition-state geometries .
- Data Contradictions : If discrepancies arise between theoretical and observed KIE, re-examine solvent effects, isotopic leakage, or side reactions. Cross-validate with alternative techniques like equilibrium perturbation assays .
Q. How can researchers resolve contradictions between spectroscopic data and computational models for this compound’s conformational dynamics?
- Methodology : Perform temperature-dependent NMR studies to probe rotational barriers of the methylamine group. Compare experimental results (e.g., coupling constants, line-shape analysis) with molecular dynamics (MD) simulations. Use sensitivity analysis to identify parameters (e.g., force fields) causing model deviations .
- Reporting Standards : Disclose all computational settings (basis sets, solvation models) and raw spectral data in supplementary files for peer validation .
Q. What ethical and safety considerations are critical when handling this compound in biological assays?
- Safety Protocols : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and full-face shields during synthesis. For in vitro studies, include toxicity controls (e.g., LC50 assays) and ensure waste disposal complies with institutional guidelines for deuterated compounds .
- Ethical Reporting : Disclose all hazards in the "Experimental" section of manuscripts, referencing Material Safety Data Sheets (MSDS) and institutional review board (IRB) approvals .
Methodological Best Practices
- Data Presentation : Limit main-text tables/figures to critical findings (e.g., KIE values, spectral peaks). Archive raw datasets (NMR spectra, chromatograms) in supplementary materials with descriptive filenames (e.g., "Figure_S1_Deuteration_Yield") .
- Literature Review : Prioritize primary sources (e.g., Ullmann’s Encyclopedia of Industrial Chemistry) over commercial databases. Avoid non-peer-reviewed platforms like .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
